molecular formula C17H12ClNO2S B450321 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide CAS No. 391225-65-3

5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B450321
CAS No.: 391225-65-3
M. Wt: 329.8g/mol
InChI Key: ARUNLGSWDHCZNB-UHFFFAOYSA-N
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Description

5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C17H12ClNO2S and a molecular weight of 329.80 g/mol. This reagent belongs to the class of thiophene carboxamides, a group of compounds that have attracted significant interest in medicinal chemistry and drug discovery due to their structural similarity to known bioactive molecules. While specific pharmacological data for this exact compound is an area of ongoing research, its core structure is highly relevant in the investigation of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer. Thiophene-2-carboxamide derivatives, particularly those featuring a 5-chloro substituent, have been identified as key pharmacophores for inhibiting the P-gp efflux pump . This pump is a major clinical challenge in oncology, as its overexpression in cancer cells can expel chemotherapeutic drugs, leading to treatment failure. Research on close structural analogues has demonstrated potent MDR-reversal activity, effectively restoring the efficacy of frontline drugs like doxorubicin, paclitaxel, and vincristine in resistant cell lines such as MCF-7/ADR . The phenoxy phenyl moiety in its structure is a feature associated with enhanced inhibitory activity based on structure-activity relationship (SAR) studies of related compounds . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. The structural motifs present in this molecule make it a valuable building block for chemical biology and the development of novel therapeutic agents aimed at overcoming multidrug resistance in cancer.

Properties

IUPAC Name

5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c18-16-11-10-15(22-16)17(20)19-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-11H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUNLGSWDHCZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

The foundational step involves preparing 5-chlorothiophene-2-carboxylic acid, as demonstrated in a one-pot method. Key steps include:

  • Chlorination of 2-thiophenecarboxaldehyde :

    • Reagents : Chlorine gas (Cl₂) in dichloromethane.

    • Conditions : Temperature maintained at -5°C to 25°C, with a molar ratio of Cl₂ to aldehyde at 1.5:1.

    • Intermediate : 5-chloro-2-thiophenecarboxaldehyde.

  • Oxidation to Carboxylic Acid :

    • Reagents : Sodium hydroxide (20% w/w) and additional Cl₂.

    • Conditions : Reaction temperature ≤30°C, followed by quenching with sodium sulfite and acidification with HCl.

    • Yield : ~92% purity after recrystallization.

Conversion to Acid Chloride

The carboxylic acid is activated for amide bond formation:

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Conditions : Reflux in anhydrous dichloromethane for 4–6 hours.

Coupling with 2-Phenoxyaniline

  • Reagents : 2-Phenoxyaniline, triethylamine (base).

  • Conditions : Room temperature, 12–24 hours in tetrahydrofuran (THF).

  • Product Isolation : Extraction with dichloromethane, followed by recrystallization from ethanol-water.

Synthetic Route 2: Direct Chlorination of Thiophene-2-Carboxamide

Chlorination of Thiophene-2-Carboxamide

  • Reagents : Chlorinating agents (Cl₂ or SOCl₂).

  • Conditions :

    • Regioselectivity : The electron-withdrawing carboxamide group directs chlorination to the 5-position.

    • Temperature : 0–25°C in acetic acid.

Coupling with 2-Phenoxyaniline

  • Reagents : Pre-formed 5-chlorothiophene-2-carboxamide, 2-phenoxyaniline.

  • Activation : Carbodiimide reagents (e.g., EDCl) with hydroxybenzotriazole (HOBt).

  • Solvent : Dimethylformamide (DMF) at 60°C for 8 hours.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

ParameterRoute 1 (Acid Chloride)Route 2 (Direct Chlorination)
Chlorination -5°C to 25°C0–25°C
Coupling 20–25°C60°C
Catalyst NoneEDCl/HOBt

Higher temperatures during coupling (Route 2) improve reaction rates but may necessitate rigorous purity controls.

Solvent and Reagent Selection

  • Chlorination : Dichloromethane minimizes side reactions.

  • Coupling : THF or DMF balances solubility and reactivity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and yield consistency for chlorination.

  • Challenges : Handling gaseous Cl₂ requires specialized equipment.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures achieve >95% purity.

  • Chromatography : Reserved for small-scale batches due to cost.

Analytical Characterization

  • HPLC : Monitors reaction progress and purity (e.g., 92% purity in Route 1).

  • NMR : Confirms regioselectivity of chlorination (δ 7.2–7.4 ppm for aromatic protons) .

Chemical Reactions Analysis

5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide possesses significant antimicrobial and anticancer activities. It has been evaluated for its potential to inhibit various cancer cell lines and microbial growth. Studies have demonstrated its effectiveness against specific cancer types, highlighting its role as a promising therapeutic agent .

Mechanism of Action

The primary mechanism of action involves the inhibition of Coagulation Factor X (FXa), which is crucial in the blood coagulation cascade. By inhibiting FXa, the compound demonstrates antithrombotic effects, reducing thrombin generation. This mechanism positions it as a candidate for further exploration in anticoagulant therapies.

Industrial Applications

Material Science

In industry, this compound is utilized in the development of advanced materials such as organic semiconductors and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices and photonic systems.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the anticancer efficacy of thiophene derivatives, including this compound. The results indicated a dose-dependent response against various cancer cell lines, showcasing its potential as a lead compound for drug development .

Case Study 2: Material Development

Another research effort focused on the application of this compound in OLED technology. The study demonstrated that incorporating this compound into polymer matrices significantly improved the luminescent properties of the resulting materials, indicating its viability for commercial electronic applications .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence solubility, melting points, and synthetic yields. Key examples include:

Table 1: Physicochemical Properties of Selected Analogues
Compound Name (Example ID) Substituent(s) on Phenyl Ring Molecular Formula Yield (%) Melting Point (°C) Source
5-Chloro-N-(2-methyl-6-carbamoylphenyl)thiophene-2-carboxamide (1j) 2-methyl, 6-carbamoyl C₂₂H₂₀ClN₃O₃S 50 >250 Anthranilamide-based FXa inhibitor
5-Chloro-N-(4-acryloylphenyl)thiophene-2-carboxamide (4b) 4-(3-(4-hydroxyphenyl)acryloyl C₂₀H₁₄ClNO₃S 43.7 210–212 Chalcone derivative
5-Chloro-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide (77) 5-nitrothiazolyl C₈H₄ClN₃O₃S₂ 69 N/A Antimicrobial agent
Rivaroxaban (BAY 59-7939) 4-(3-oxomorpholin-4-yl)phenyl C₁₉H₁₈ClN₃O₅S N/A N/A Direct Factor Xa inhibitor

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in Compound 77 ) enhance stability but may reduce solubility.
  • Bulkier substituents (e.g., acryloyl in 4b ) correlate with higher melting points (>200°C), likely due to increased crystallinity.
  • Polar groups (e.g., morpholinyl in rivaroxaban ) improve target binding affinity in enzyme inhibition.

Key Observations :

  • Rivaroxaban ’s 3-oxomorpholinyl group enhances Factor Xa binding via hydrogen bonding .
  • Nitrothiazolyl derivatives (e.g., Compound 77 ) exhibit selective antibacterial activity, likely due to nitro group redox activity.

Key Observations :

  • HATU-mediated coupling is widely used for carboxamide bond formation .
  • Chalcone derivatives require multi-step synthesis but achieve moderate-to-high yields .

Biological Activity

5-Chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The primary target of this compound is Coagulation Factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, and the inhibition of FXa by this compound leads to antithrombotic effects , primarily by reducing thrombin generation. This mechanism suggests potential applications in treating thromboembolic disorders.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi40 µg/mL
K. pneumoniae50 µg/mL

The compound showed comparable inhibition zone diameters to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated across multiple cancer cell lines. Notably, it has shown significant antiproliferative effects against human cancer cell lines such as:

Cell LineIC50 Value (µM)
MCF-7 (breast cancer)15
HT-29 (colon cancer)12
A549 (lung cancer)20

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited tubulin polymerization in MCF-7 cells, leading to G2/M phase cell cycle arrest and subsequent apoptosis. This was evidenced by flow cytometry analysis showing increased apoptotic cells post-treatment .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications to the thiophene structure can enhance biological activity. For instance, derivatives with different substituents showed varied potency against cancer cells, highlighting the importance of structural optimization in drug design .
  • Comparison with Similar Compounds : When compared to other thiophene derivatives, this compound exhibited unique binding characteristics and biological profiles, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using thiophene-2-carbonyl chloride and substituted aniline derivatives. A typical procedure involves refluxing equimolar quantities of 2-thiophenecarbonyl chloride (e.g., 0.376 g, 2.565 mmol) and 2-phenoxyaniline in acetonitrile (10 mL) for 1 hour under stirring . Optimization includes solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), stoichiometric control, and post-reaction crystallization techniques. Yield improvement may involve vacuum distillation or recrystallization from ethanol.

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR for verifying aromatic proton environments and carboxamide linkage.
  • IR Spectroscopy : Confirm C=O stretch (~1650–1700 cm1^{-1}) and N–H bend (~1550 cm1^{-1}) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).
  • Melting Point Analysis : Compare with literature values (e.g., 146–150°C for structurally similar thiophene carboxamides) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiophene carboxamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise dihedral angles and intermolecular interactions. For example, in N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between benzene and thiophene rings (8.5–13.5°) and non-classical C–H···O/S interactions were identified . Use software like SHELX or OLEX2 for refinement, and validate via R-factor analysis. Compare with homologous structures (e.g., furan analogs) to assess electronic effects on supramolecular packing.

Q. What strategies mitigate genotoxicity in thiophene-based carboxamides during pharmacological development?

  • Methodological Answer : Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro or chloro substituents) to reduce metabolic activation. Evaluate genotoxicity using Ames tests (bacterial reverse mutation assay) and mammalian cell micronucleus assays. Compare results with structurally related compounds (e.g., furan carboxamides, which show lower genotoxicity) to identify safer pharmacophores .

Q. How does chloromethylation affect the reactivity of thiophene carboxamide derivatives, and what analytical techniques monitor these changes?

  • Methodological Answer : Chloromethylation with formaldehyde/HCl in the presence of ZnCl2_2 introduces methylene bridges, altering electronic properties. Monitor via:

  • TLC : Track reaction progress using silica gel plates (ethyl acetate/hexane eluent).
  • Mass Spectrometry : Identify oligomeric products (e.g., m/z peaks corresponding to methylene-linked thiophene units) .
  • FT-IR : Detect new C–Cl stretches (~550–750 cm1^{-1}). Post-functionalization oxidation (e.g., H2_2O2_2/acetic acid) converts sulfide to sulfonyl groups, confirmed by 1^1H NMR .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivities of thiophene carboxamide analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability in antimicrobial studies) or purity issues. For example, antifungal activity in N-(2-nitrophenyl)thiophene-2-carboxamide may vary due to crystal polymorphism affecting solubility . Standardize protocols:

  • Use ATCC microbial strains.
  • Validate purity via HPLC (>95%).
  • Perform dose-response curves (IC50_{50}/MIC values) with positive controls (e.g., fluconazole for antifungal assays).

Advanced Characterization

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis spectra (λmax_{\text{max}} ~300 nm for π→π* transitions). Solvent effects can be incorporated via PCM models .

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